REACTION_SMILES
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[Br-:15].[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[Cl:1][CH2:2][c:3]1[n:4][o:5][c:6](-[c:8]2[cH:9][c:10]([Cl:14])[cH:11][cH:12][cH:13]2)[n:7]1.[Li+:16]>>[CH2:2]([c:3]1[n:4][o:5][c:6](-[c:8]2[cH:9][c:10]([Cl:14])[cH:11][cH:12][cH:13]2)[n:7]1)[Br:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1noc(-c2cccc(Cl)c2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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Clc1cccc(-c2nc(CBr)no2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |